molecular formula C19H18O3 B2996651 (Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 858758-42-6

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No. B2996651
CAS RN: 858758-42-6
M. Wt: 294.35
InChI Key: CCYSHUVCHMZBHF-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the one you mentioned, typically consists of a planar, aromatic system which allows for conjugation and can affect the compound’s reactivity .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzofuran derivatives are generally stable, aromatic compounds .

Mechanism of Action

The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound inhibits the activation of NF-κB and thereby reduces the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces the expression of angiogenic factors. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in various diseases. In vivo studies have demonstrated that this compound reduces inflammation, oxidative stress, and tumor growth.

Advantages and Limitations for Lab Experiments

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has a stable structure and can be stored for an extended period without degradation. However, this compound has some limitations for lab experiments. It is not water-soluble and requires a suitable solvent for dissolution. Additionally, this compound has low bioavailability and requires a high dosage to achieve therapeutic effects.

Future Directions

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has shown promising results in various fields of medicine, and future research is needed to explore its full potential. Some of the future directions for this compound research include:
1. Developing more efficient and cost-effective synthesis methods to increase the yield and purity of this compound.
2. Investigating the molecular mechanism of this compound action to understand its therapeutic effects fully.
3. Exploring the potential of this compound in treating other diseases, such as cardiovascular diseases and diabetes.
4. Developing novel drug delivery systems to increase the bioavailability and efficacy of this compound.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, further research is needed to explore its full potential and develop more efficient drug delivery systems. This compound is an excellent example of how synthetic compounds can be used to develop new drugs and improve human health.

Synthesis Methods

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-isopropylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction, which forms the benzofuran ring. Finally, the methoxy group is introduced through a methylation reaction using dimethyl sulfate. The overall yield of this compound synthesis is around 50-60%.

Scientific Research Applications

(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has shown potential therapeutic applications in various fields of medicine. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of COX-2, which is responsible for the production of prostaglandins. This compound has also shown promising results in treating cancer. Studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

Like all chemicals, benzofuran derivatives should be handled with care. They should be used in a well-ventilated area and contact with skin and eyes should be avoided .

properties

IUPAC Name

(2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYSHUVCHMZBHF-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.